RA190

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

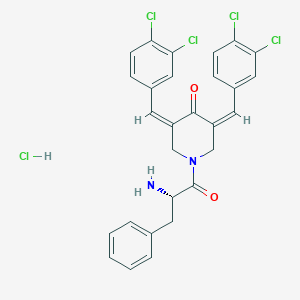

(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWXLEVUBFNYIK-VCCJZKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23Cl5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of RA190

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RA190 is a novel, covalent inhibitor of the 19S proteasome regulatory particle, demonstrating significant preclinical anti-cancer activity. It selectively targets the ubiquitin receptor RPN13 (also known as ADRM1) at cysteine 88, leading to an accumulation of polyubiquitinated proteins and the induction of terminal endoplasmic reticulum (ER) stress. This culminates in apoptosis, even in cancer cells resistant to conventional 20S proteasome inhibitors like bortezomib. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its efficacy, detailed experimental protocols, and a visual representation of its core signaling pathways.

Core Mechanism of Action: Covalent Inhibition of RPN13

This compound is a bis-benzylidine piperidone that acts as a Michael acceptor, forming a covalent bond with the thiol group of cysteine 88 (Cys88) located within the Pru (pleckstrin-like receptor for ubiquitin) domain of the RPN13 subunit of the 19S proteasome. This irreversible binding inhibits the function of RPN13, a critical ubiquitin receptor responsible for recognizing and shuttling polyubiquitinated proteins to the 20S catalytic core of the proteasome for degradation.

The inhibition of RPN13 by this compound leads to a rapid and substantial accumulation of high-molecular-weight polyubiquitinated proteins within the cell. This proteotoxic stress disrupts cellular homeostasis and triggers downstream signaling cascades, primarily the Unfolded Protein Response (UPR), leading to apoptosis.

Quantitative Efficacy of this compound

The anti-cancer activity of this compound has been demonstrated across a range of preclinical models. The following tables summarize key quantitative data on its in vitro cytotoxicity and in vivo efficacy.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| T22 | Ovarian Cancer (murine) | 16325 | [1] |

| BR5-FvB1 | Ovarian Cancer (murine) | 250 | [1] |

| BR5-Luc | Ovarian Cancer (murine) | 38 | [1] |

| C2KmFvB1 | Ovarian Cancer (murine) | 436 | [1] |

| A2780 | Ovarian Cancer (human) | 139 | [1] |

| TOV21G | Ovarian Cancer (human) | 148 | [1] |

| ID8-vegf | Ovarian Cancer (murine) | 211 | [1] |

| SKOV3 | Ovarian Cancer (human) | 73 | [1] |

| SKOV3-TR | Ovarian Cancer (human) | 109 | [1] |

| OVCAR3 | Ovarian Cancer (human) | 120 | [1] |

| UWB1.289+BRCA1 | Ovarian Cancer (human) | 44.8 | [1] |

| UWB1.289 (BRCA1 null) | Ovarian Cancer (human) | 43.9 | [1] |

| PEA1 | Ovarian Cancer (human) | 386 | [1] |

| PEA2 | Ovarian Cancer (human) | 396 | [1] |

| PEO1 | Ovarian Cancer (human) | 232 | [1] |

| PEO4 | Ovarian Cancer (human) | 168 | [1] |

| PEO14 | Ovarian Cancer (human) | 375 | [1] |

| ES2 | Ovarian Cancer (human) | 115 | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Treatment Schedule | Tumor Growth Inhibition | Reference |

| Intrahepatic Cholangiocarcinoma (ICC) Subcutaneous Xenograft | 20 mg/kg, twice a week for 4 weeks | Significant reduction in tumor size and weight | [2] |

| Intrahepatic Cholangiocarcinoma (ICC) Patient-Derived Xenograft (PDX) | 25 mg/kg, twice a week | Powerful suppressive effect on tumor growth | [2] |

Signaling Pathways Activated by this compound

The accumulation of polyubiquitinated proteins induced by this compound triggers a state of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that initially aims to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe. Proteasome inhibitors, in general, are known to activate all three major branches of the UPR.

As depicted in Figure 1, the inhibition of the 19S proteasome by this compound leads to the accumulation of polyubiquitinated proteins, which in turn induces ER stress. This activates the three main UPR sensors: PERK, IRE1, and ATF6.

-

PERK Pathway: Activated PERK phosphorylates eIF2α, leading to a general attenuation of protein translation but a preferential translation of activating transcription factor 4 (ATF4).

-

IRE1 Pathway: Activated IRE1 mediates the splicing of X-box binding protein 1 (XBP1) mRNA, producing the active transcription factor XBP1s.

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain.

These three pathways converge on the induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). CHOP, in turn, promotes the activation of the caspase cascade, ultimately leading to programmed cell death, or apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (typically ranging from 1 nM to 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for an additional 48 to 72 hours.

-

MTT Reagent Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Polyubiquitinated Proteins

This protocol outlines the procedure for detecting the accumulation of polyubiquitinated proteins in cells treated with this compound.

-

Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-16% gradient gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for ubiquitin (e.g., anti-ubiquitin, clone P4D1) diluted in the blocking buffer. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody directed against the primary antibody species.

-

Detection: After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry Analysis: The intensity of the bands corresponding to polyubiquitinated proteins is quantified using image analysis software and normalized to the loading control.

Conclusion

This compound represents a promising therapeutic agent with a distinct mechanism of action that differentiates it from clinically approved 20S proteasome inhibitors. By covalently targeting the RPN13 subunit of the 19S regulatory particle, this compound induces a rapid and overwhelming accumulation of polyubiquitinated proteins, leading to ER stress-mediated apoptosis. The preclinical data strongly support its continued development, particularly for cancers that have developed resistance to other forms of proteasome inhibition. Further research will be crucial to fully elucidate the downstream signaling events and to identify predictive biomarkers for patient stratification in future clinical trials.

References

The Polypharmacology of RA190: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RA190, a bis-benzylidine piperidone, has emerged as a compound of interest in cancer research due to its potent cytotoxic effects against various cancer cell lines, including those resistant to standard therapies. Initially characterized as a specific inhibitor of the proteasomal ubiquitin receptor RPN13/ADRM1, recent evidence suggests a more complex polypharmacological profile. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its diverse cellular targets, and the preclinical evidence supporting its potential as an anti-cancer agent. It aims to equip researchers and drug development professionals with a comprehensive resource to inform further investigation and potential therapeutic development of this compound and related compounds.

Introduction

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a well-validated target in cancer therapy. While inhibitors of the 20S proteasome, such as bortezomib, have seen clinical success, they are associated with significant side effects and the development of resistance.[1] This has spurred the development of novel agents targeting different components of the UPS, such as the 19S regulatory particle. This compound was initially identified as a promising agent in this class, with a purported novel mechanism of action.

Mechanism of Action and Primary Target

This compound was first described as a covalent inhibitor of the RPN13 (also known as ADRM1) subunit of the 19S regulatory particle of the proteasome.[1] The proposed mechanism involves a Michael addition reaction between the electrophilic α,β-unsaturated ketone of this compound and the thiol group of cysteine 88 (Cys88) within the Pru domain of RPN13.[2][3] This covalent modification is believed to inhibit the function of RPN13, leading to the accumulation of polyubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and subsequent apoptosis.[1][2]

The RPN13 Targeting Hypothesis

dot

Caption: Proposed mechanism of this compound targeting RPN13.

A Challenging Perspective: this compound as a Promiscuous Alkylator

Contradictory evidence has emerged that challenges the notion of RPN13 as the sole and physiologically relevant target of this compound. A 2020 study using chemical proteomics in multiple cancer cell lines found no evidence of this compound engaging with RPN13.[4][5] Instead, this research suggests that this compound is a promiscuous electrophile that covalently modifies dozens of other cellular proteins.[4] This study reported that the cytotoxicity of this compound was independent of RPN13 expression levels, further questioning its on-target activity.[4] This highlights the critical importance of comprehensive off-target analysis in drug development.

Polypharmacology of this compound

The emerging picture of this compound is that of a polypharmacological agent with multiple cellular effects. This multifaceted activity may contribute to its potent anti-cancer properties.

Inhibition of the NF-κB Pathway

This compound has been shown to inhibit the NF-κB signaling pathway. This is a crucial pathway for cancer cell survival, proliferation, and inflammation. The accumulation of polyubiquitinated proteins, including IκBα, an inhibitor of NF-κB, is a likely mechanism for this effect.

Modulation of STAT3 Signaling

This compound has been observed to reduce the levels of both total and phosphorylated Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a key transcription factor involved in tumor cell proliferation, survival, and immunosuppression. By downregulating STAT3, this compound may exert both direct anti-tumor effects and modulate the tumor microenvironment.

dot

References

- 1. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Controversial Role of RA190 in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RA190, a bis-benzylidine piperidone, has emerged as a compound of interest in cancer research due to its potent cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. Initially lauded as a specific inhibitor of the RPN13 (also known as ADRM1) subunit of the 19S regulatory particle of the proteasome, its mechanism of action is now a subject of significant scientific debate. This technical guide provides an in-depth analysis of this compound's interaction with the ubiquitin-proteasome system, presenting the foundational evidence for its proposed RPN13-mediated activity alongside compelling data that challenge this model, suggesting a more promiscuous, polypharmacological mechanism. We will delve into the quantitative data, experimental methodologies, and the conflicting signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction to the Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system is a critical cellular machinery responsible for the targeted degradation of the majority of intracellular proteins.[1] This process is essential for maintaining protein homeostasis, regulating cell cycle progression, and eliminating misfolded or damaged proteins. The 26S proteasome, the central enzyme of the UPS, is a large protein complex composed of a 20S core particle, which houses the proteolytic activity, and one or two 19S regulatory particles that recognize, deubiquitinate, and unfold ubiquitinated substrates for degradation.[2] The 19S regulatory particle contains several ubiquitin receptors, including RPN10 and RPN13, which are responsible for capturing proteins tagged with polyubiquitin chains.[3]

The Initial Paradigm: this compound as a Specific RPN13 Inhibitor

Initial research identified this compound as a novel and selective inhibitor of the RPN13 ubiquitin receptor.[4][5] The proposed mechanism of action is the covalent binding of this compound to cysteine 88 (Cys88) within the Pru domain of RPN13.[3][4][6][7] This interaction was reported to inhibit the function of the proteasome, leading to a rapid and dramatic accumulation of polyubiquitinated proteins within the cell.[3][4][7][8]

Proposed Signaling Pathway of RPN13 Inhibition by this compound

The inhibition of RPN13 by this compound is thought to trigger a cascade of cellular events culminating in apoptosis. The accumulation of polyubiquitinated proteins leads to significant endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[3][9][10] This, in turn, is believed to induce apoptosis, even in cancer cells that have developed resistance to 20S proteasome inhibitors like bortezomib.[3][4]

Quantitative Data Supporting the RPN13-Targeting Hypothesis

Numerous studies have reported the cytotoxic effects of this compound across a range of cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MM.1S | Multiple Myeloma | 35 | [9] |

| NCI-H929 | Multiple Myeloma | 50 | [9] |

| ANBL6 | Multiple Myeloma | 75 | [9] |

| RPMI-8226 | Multiple Myeloma | 100 | [9] |

| HeLa | HPV+ Cervical Cancer | 150 | [9] |

| CaSki | HPV+ Cervical Cancer | 300 | [9] |

| SiHa | HPV+ Cervical Cancer | - | [9] |

| HiHa | HPV+ Cervical Cancer | 750 | [9] |

| HOK-16B | HPV16-transformed Keratinocyte | 600 | [9] |

| Various MM lines | Multiple Myeloma | < 100 | [11] |

| HPV-transformed cells | Cervical Cancer | < 300 | [11] |

In vivo studies in mouse xenograft models of multiple myeloma and ovarian cancer also demonstrated significant tumor growth reduction upon this compound administration, with doses ranging from 10 mg/kg/day to 40 mg/kg/72h, administered either intraperitoneally or orally.[3][4][9]

A Paradigm Shift: Evidence for a Promiscuous, RPN13-Independent Mechanism

More recent and rigorous investigations have cast significant doubt on the specificity of this compound for RPN13. A 2020 study published in Cell Chemical Biology presented compelling evidence that this compound is a promiscuous electrophile that interacts with numerous cellular proteins, and that RPN13 is not its physiologically relevant target for cytotoxicity.[12][13]

Key Findings Contradicting the RPN13-Targeting Model

-

Lack of Direct Engagement: Chemical proteomics experiments failed to show a physical engagement of this compound with RPN13 in cellulo, including at the Cys88 residue.[12][13]

-

No Effect on RPN13 Interactions: In vitro, this compound did not affect the known interactions of RPN13.[12]

-

Insensitivity to RPN13 Levels: Altering the expression levels of RPN13 in cancer cells did not impact their sensitivity to this compound.[12]

-

Promiscuous Alkylation: this compound was found to covalently bind to dozens of other cellular proteins, suggesting a "polypharmacology" mechanism of action where its cytotoxic effects are the result of engaging multiple targets.[12][13]

Proposed Model of this compound as a Promiscuous Alkylator

This alternative model posits that the cytotoxicity of this compound is not due to the inhibition of a single target, but rather the cumulative effect of its interactions with a multitude of cellular proteins. This widespread alkylation likely disrupts numerous cellular processes, leading to the observed accumulation of polyubiquitinated proteins and cell death.

Experimental Protocols

The following are summaries of key experimental protocols used in the investigation of this compound's mechanism of action.

Cell Viability Assays

-

Principle: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., HeLa, MM.1S) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound (e.g., 0.2 to 5 µM) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).[6]

-

Cell viability is assessed using a colorimetric assay such as XTT or MTT, or a luminescence-based assay like CellTiter-Glo.

-

Absorbance or luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control to calculate the percentage of viable cells.

-

IC50 values are determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Immunoblotting for Polyubiquitinated Proteins

-

Principle: To detect the accumulation of polyubiquitinated proteins following this compound treatment.

-

Methodology:

-

Cells are treated with this compound or a positive control (e.g., bortezomib) for a defined period (e.g., 4-12 hours).[3][8]

-

Cells are lysed in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated proteins.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for K48-linked polyubiquitin chains.

-

Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. An antibody against a housekeeping protein (e.g., actin or tubulin) is used as a loading control.

-

In Vivo Tumor Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or NOG mice) are subcutaneously or intravenously inoculated with cancer cells (e.g., NCI-H929-GFP-Luc).[6]

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

This compound is administered via oral gavage or intraperitoneal injection at a specified dose and schedule (e.g., 10-20 mg/kg daily).[6]

-

Tumor growth is monitored over time by measuring tumor volume with calipers or through bioluminescence imaging for luciferase-expressing cells.[3][6]

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis.

-

Conclusion and Future Directions

The story of this compound serves as a compelling case study in the complexities of drug development and target validation. While the initial hypothesis of specific RPN13 inhibition was supported by preliminary data, subsequent, more in-depth studies have revealed a more complex and likely polypharmacological mechanism of action. This highlights the critical importance of rigorous target engagement and validation studies in the early stages of drug discovery.

For researchers and drug development professionals, the conflicting data on this compound underscores the need for a multi-faceted approach to understanding a compound's mechanism of action. Future research should focus on:

-

Deconvoluting the Polypharmacology: Identifying the specific off-targets of this compound and determining their relative contributions to its cytotoxic effects.

-

Structure-Activity Relationship (SAR) Studies: Designing and synthesizing this compound analogs with improved specificity for RPN13 or other identified targets to probe the functional consequences of engaging individual proteins.

-

Advanced Proteomics: Employing state-of-the-art quantitative proteomics to gain a more comprehensive understanding of the cellular pathways perturbed by this compound.

By embracing the complexity of this compound's interactions with the cellular machinery, the scientific community can gain valuable insights into the development of novel therapeutics that target the ubiquitin-proteasome system and other critical cellular pathways.

References

- 1. youtube.com [youtube.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RPN13 Inhibitor, this compound - CAS 1617495-03-0 - Calbiochem | 530341 [merckmillipore.com]

- 10. RPN13/ADRM1 inhibitor reverses immunosuppression by myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Rpn13 inhibitor | Probechem Biochemicals [probechem.com]

- 12. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Discovery and Preclinical Evaluation of RA190: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RA190, a bis-benzylidine piperidone, emerged from initial studies as a promising small molecule inhibitor targeting the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. Dysregulation of the UPS is a hallmark of various malignancies, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the foundational studies that led to the discovery and initial characterization of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation.

Discovery and Initial Characterization

This compound was identified as a potent derivative of a compound series designed to inhibit the proteasome.[1] Initial cell-based screens revealed its cytotoxic activity against various cancer cell lines, including those resistant to the established proteasome inhibitor bortezomib.[1] Subsequent research focused on elucidating its precise molecular target and mechanism of action.

Mechanism of Action: Targeting RPN13

The primary target of this compound was identified as RPN13 (also known as ADRM1), a ubiquitin receptor located in the 19S regulatory particle of the proteasome.[1] this compound was found to form a covalent bond with cysteine 88 (Cys88) of the PRU (pleckstrin-like receptor for ubiquitin) domain of RPN13.[1] This covalent modification inhibits the function of RPN13, leading to the accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition.[1] This disruption of protein degradation triggers endoplasmic reticulum (ER) stress and ultimately induces apoptosis in cancer cells.[1]

However, it is important to note that the exclusive role of RPN13 as the mediator of this compound's cytotoxic effects has been a subject of scientific debate. A subsequent study by Dickson et al. (2020) suggested that this compound is a promiscuous electrophile that interacts with numerous cellular proteins, and that its anti-cancer activity may be a result of this polypharmacology rather than specific RPN13 inhibition.[2] This technical guide will present the initial findings focused on RPN13 while acknowledging this important controversy.

Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.15 | [3] |

| A2780 | Ovarian Cancer | 0.139 | [4] |

| OVCAR3 | Ovarian Cancer | 0.120 | [4] |

| SKOV3 | Ovarian Cancer | 0.073 | [4] |

| ES2 | Ovarian Cancer | 0.115 | [4] |

| NCI-H929 | Multiple Myeloma | Not explicitly stated in a table, but efficacy was demonstrated. | [1] |

| Bortezomib-resistant MM lines | Multiple Myeloma | This compound was effective in lines resistant to bortezomib. | [1] |

In Vivo Pharmacokinetics of this compound in Mice

Pharmacokinetic studies were conducted in mice to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Parameter | Value | Administration Route | Dosage (mg/kg) | Reference |

| Peak Plasma Concentration (Cmax) | Observed at 2 hours | Intraperitoneal (i.p.) | 10 | [1] |

| Distribution Half-life (T1/2, α) | 4.2 hours | Intraperitoneal (i.p.) | 10 | [1] |

| Terminal Half-life (T1/2, β) | 25.5 hours | Intraperitoneal (i.p.) | 10 | [1] |

| Terminal Half-life (T1/2, β) | 2.6 hours | Oral (p.o.) | 20 | [1] |

| Oral Bioavailability | 7.2% | Oral vs. i.p. | 20 (p.o.) vs. 10 (i.p.) | [1] |

| Tissue Distribution (48h post-dose) | Detected in kidney, liver, lung, and spleen. Not detected in the brain. | Intraperitoneal (i.p.) | 10 | [1] |

In Vivo Efficacy of this compound

This compound demonstrated significant anti-tumor activity in various mouse xenograft models. Efficacy was primarily assessed through bioluminescence imaging of luciferase-expressing tumor cells.

| Cancer Model | Mouse Strain | Treatment | Outcome | Reference |

| Multiple Myeloma (NCI-H929) | NOG mice | 20 mg/kg/day, i.p. for 7 days | Potent anti-tumor activity observed, with a significant reduction in bioluminescence signal from the tumor cells.[1] | [1] |

| Ovarian Cancer (ES2) | Nude mice | Daily i.p. injections for 14 days | Profoundly reduced tumor growth as measured by weekly bioluminescence imaging.[1] | [1] |

| HPV16+ Syngeneic Mouse Tumor | C57BL/6 mice | Oral administration | Retarded tumor growth without impacting spontaneous HPV-specific CD8+ T cell responses.[1] | [1] |

Experimental Protocols

Biotinylated this compound Pull-Down Assay

This assay was crucial for identifying the cellular target of this compound.

-

Preparation of Biotinylated this compound (RA190B): Biotin was covalently linked to the free amine functionality of this compound. The potency of RA190B was confirmed to be comparable to that of this compound in cell killing and functional assays.[1]

-

Cell Lysate Preparation: HeLa cells were lysed to obtain a total protein extract.

-

Incubation: The cell lysate was incubated with RA190B to allow for covalent binding to its target protein(s).

-

Streptavidin Affinity Chromatography: The lysate was then passed through a column containing streptavidin-coated beads. The high affinity of biotin for streptavidin results in the capture of RA190B and any proteins covalently bound to it.

-

Elution and Analysis: The bound proteins were eluted from the beads.

-

Western Blotting: The eluate was subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with streptavidin-peroxidase, which detects the biotin tag on RA190B. A distinct band at approximately 42 kDa, corresponding to the molecular weight of RPN13, was observed in the RA190B-treated samples, indicating this as the primary binding partner.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed to confirm the covalent binding of this compound to Cys88 of the RPN13 PRU domain.

-

Protein Expression and Purification: The PRU domain of human RPN13 was expressed in E. coli and purified. For some experiments, the protein was isotopically labeled with ¹⁵N.

-

Sample Preparation: Purified RPN13 PRU domain was incubated with this compound.

-

NMR Data Acquisition: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra were acquired for both the free RPN13 PRU domain and the this compound-bound form.

-

Data Analysis: The HSQC spectra were compared. Significant chemical shift perturbations and signal broadening were observed for amino acid residues in the vicinity of Cys88 upon this compound binding, confirming this as the interaction site.[1] Site-directed mutagenesis, where Cys88 was replaced with alanine, abolished the interaction with this compound, further validating this finding.[1]

In Vivo Bioluminescence Imaging

This non-invasive technique was used to monitor proteasome inhibition and tumor growth in live mice.

-

Reporter System: A ubiquitin-firefly luciferase fusion protein (4UbFL) reporter was used. Under normal conditions, this fusion protein is rapidly degraded by the proteasome, resulting in low luciferase activity. Inhibition of the proteasome leads to the accumulation of 4UbFL and a corresponding increase in bioluminescence.[1]

-

Animal Models: Mice were implanted with luciferase-expressing cancer cells (e.g., NCI-H929-luc) or the 4UbFL reporter plasmid was delivered to muscle or skin.

-

Treatment: Mice were treated with this compound, a vehicle control, or a positive control (e.g., bortezomib).

-

Imaging: At specified time points, mice were anesthetized and injected with the luciferase substrate, D-luciferin. Bioluminescence was then measured using an in vivo imaging system (e.g., IVIS).

-

Data Quantification: The bioluminescent signal intensity was quantified to assess the level of proteasome inhibition or the change in tumor burden over time.[1]

Mandatory Visualization

Caption: Proposed signaling pathway of this compound action.

Caption: Experimental workflow for this compound discovery and evaluation.

Conclusion

The initial studies on this compound established it as a novel covalent inhibitor of the proteasome ubiquitin receptor RPN13. Through a combination of biochemical, biophysical, and in vivo studies, its mechanism of action and preclinical efficacy against various cancer models, including multiple myeloma and ovarian cancer, were demonstrated. While the specificity of this compound for RPN13 has been debated in subsequent literature, the foundational research laid the groundwork for further investigation into targeting ubiquitin receptors as a therapeutic strategy in oncology. This technical guide provides a comprehensive summary of the seminal data and methodologies that introduced this compound as a noteworthy compound in the field of cancer drug development.

References

- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Proteasome Inhibitor RA190: A Deep Dive into Apoptosis Induction in Tumor Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

RA190, a novel bis-benzylidine piperidone compound, has emerged as a potent anti-cancer agent that induces apoptosis in a variety of tumor cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound triggers programmed cell death. By targeting the RPN13/ADRM1 ubiquitin receptor of the 19S proteasome, this compound disrupts cellular protein homeostasis, leading to endoplasmic reticulum (ER) stress and the activation of apoptotic signaling cascades. This document details the intricate signaling pathways involved, presents quantitative data from key experimental findings, and provides comprehensive protocols for the assays used to elucidate this compound's apoptotic effects. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action.

Introduction

The ubiquitin-proteasome system (UPS) is a critical regulator of protein degradation and homeostasis within the cell. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound is a covalent inhibitor of the RPN13/ADRM1 subunit of the 19S regulatory particle of the proteasome.[1] Inhibition of RPN13 by this compound leads to the accumulation of polyubiquitinated proteins, inducing a state of proteotoxic stress that preferentially affects cancer cells, which often exhibit higher rates of protein synthesis and are more reliant on the UPS for survival.[1][2] This accumulation of misfolded proteins triggers the unfolded protein response (UPR) and ER stress, ultimately culminating in the activation of apoptotic pathways.[1][2] This guide will explore the detailed molecular events that link this compound-mediated proteasome inhibition to the induction of apoptosis in tumor cells.

Mechanism of Action: Triggering the Apoptotic Cascade

This compound's primary mechanism of inducing apoptosis stems from its ability to inhibit the proteasome, leading to ER stress. This, in turn, activates the intrinsic and potentially influences the extrinsic pathways of apoptosis.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. The accumulation of unfolded proteins due to proteasome inhibition leads to ER stress.[1] One of the key downstream effects of prolonged ER stress is the upregulation of pro-apoptotic proteins of the Bcl-2 family.

-

Upregulation of Bax: Studies have shown that treatment with this compound leads to a significant elevation in the protein levels of the pro-apoptotic Bcl-2 family member, Bax.[3] Bax plays a pivotal role in mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Dysregulation: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential. This can be experimentally observed using potentiometric dyes like JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. This can be detected by subcellular fractionation followed by Western blotting.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1]

-

Execution of Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

The Extrinsic (Death Receptor) Apoptosis Pathway

While the primary apoptotic mechanism of this compound appears to be through the intrinsic pathway, its role in modulating the extrinsic pathway is an area of ongoing investigation. Proteasome inhibitors, in general, have been shown to sensitize cancer cells to death receptor-mediated apoptosis, primarily through the upregulation of death receptors like TRAIL-R1 (DR4) and TRAIL-R2 (DR5) and downregulation of anti-apoptotic proteins like c-FLIP.

-

Potential for TRAIL Sensitization: Some studies suggest that proteasome inhibitors can enhance the efficacy of TNF-related apoptosis-inducing ligand (TRAIL) by increasing the expression of its receptors on the cell surface. While direct evidence for this compound's effect on TRAIL receptor expression is still emerging, this remains a plausible mechanism for its anti-tumor activity, particularly in combination therapies.[4][5]

-

NF-κB Inhibition: this compound has been shown to block the degradation of IκBα, which leads to the inhibition of the NF-κB signaling pathway.[2] Since NF-κB is a key transcriptional regulator of anti-apoptotic proteins, its inhibition by this compound could lower the threshold for apoptosis induction by both intrinsic and extrinsic stimuli.

Data Presentation: Quantitative Effects of this compound on Apoptosis

The following tables summarize the quantitative data on the apoptotic effects of this compound in various cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |

| HepG2 | Hepatocellular Carcinoma | 2 | 8 | Significantly Increased | [1] |

| HepG2 | Hepatocellular Carcinoma | 4 | 8 | Significantly Increased | [1] |

| MM.1S | Multiple Myeloma | 0.5 | 6 | Extensive Apoptosis | [6] |

| HeLa | Cervical Cancer | 1 | 12 | Extensive Apoptosis | [6] |

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Protein Levels | Reference |

| MM.1S | Multiple Myeloma | Not Specified | Not Specified | Upregulation of Bax | [3] |

| HepG2 | Hepatocellular Carcinoma | 1, 2 | 12 | Dose-dependent increase in polyubiquitinated proteins | [1] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | Cleavage of PARP | [1] |

| MM lines and Cervical Cancer | Multiple Myeloma, Cervical Cancer | Not Specified | Not Specified | Cleavage of PARP | [1] |

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BR5-Luc (BRCA1 null) | Ovarian Cancer | 38 | |

| UWB1.289+BRCA1 | Ovarian Cancer | 44.8 | |

| UWB1.289 (BRCA1 null) | Ovarian Cancer | 43.9 | |

| SKOV3 | Ovarian Cancer | 73 | |

| OVCAR3 | Ovarian Cancer | 120 | |

| A2780 | Ovarian Cancer | 139 | |

| TOV21G | Ovarian Cancer | 148 |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound-induced apoptosis are provided below.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Seed tumor cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired time points.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization or scraping.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add fluorescently-labeled Annexin V (e.g., FITC or APC) and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and -7.

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound.

-

Lysis: Lyse the cells using a buffer compatible with the caspase activity assay kit.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to each well.

-

Incubation: Incubate at room temperature for the time specified in the kit protocol.

-

Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Protocol:

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometric analysis of the bands can be performed to quantify the relative protein expression levels.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Preparation: Prepare cells on slides or coverslips and fix with paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., Triton X-100).

-

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP).

-

Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently-labeled anti-BrdU antibody.

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye like DAPI or Hoechst and visualize the cells using fluorescence microscopy. TUNEL-positive nuclei will exhibit bright fluorescence.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells through a mechanism centered on proteasome inhibition and the induction of ER stress. This leads to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of Bax, mitochondrial dysfunction, and subsequent caspase activation. While its effects on the extrinsic pathway are less defined, the inhibition of the pro-survival NF-κB pathway likely contributes to its overall pro-apoptotic activity. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in cancer therapy. Further research into the interplay between this compound and the extrinsic apoptotic pathway, as well as its efficacy in combination with other anti-cancer agents, will be crucial in advancing its clinical development.

References

- 1. youtube.com [youtube.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Apoptosis in rheumatoid arthritis--expression of Fas, Fas-L, p53, and Bcl-2 in rheumatoid synovial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Alternol Sensitizes Renal Carcinoma Cells to TRAIL-Induced Apoptosis [frontiersin.org]

- 6. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bis-Benzylidine Piperidone RA190: A Technical Guide to its Chemical Structure, Properties, and Preclinical Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RA190 is a synthetic bis-benzylidine piperidone that has garnered significant interest in the field of oncology for its potent antitumor activities. Initially identified as a covalent inhibitor of the RPN13 ubiquitin receptor of the 19S proteasome, its mechanism of action is now understood to be more complex, involving the induction of proteotoxic stress and the activation of multiple signaling pathways culminating in apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical pharmacology of this compound. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and development of this promising compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (3Z,5E)-1-((S)-2-amino-3-phenylpropanoyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one, is a small molecule belonging to the bis-benzylidine piperidone class of compounds.

| Property | Value | Reference |

| Molecular Formula | C28H23Cl5N2O | [1] |

| Molecular Weight | 596.76 g/mol | [1] |

| CAS Number | 1617495-03-0 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of bis-benzylidine piperidones involves a Claisen-Schmidt condensation reaction. This reaction typically entails the base-catalyzed condensation of an appropriately substituted piperidin-4-one with two equivalents of a substituted benzaldehyde.

Mechanism of Action

This compound was initially reported to function as a covalent inhibitor of the RPN13 (also known as ADRM1) ubiquitin receptor in the 19S regulatory particle of the proteasome by binding to cysteine 88 (Cys88). This inhibition leads to the accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, activation of the p53 signaling pathway, and ultimately, apoptosis.[2][3]

However, subsequent research has cast doubt on RPN13 being the sole or even primary target of this compound. These studies suggest that this compound's cytotoxic effects may be mediated through interactions with multiple other cellular proteins.

Signaling Pathways

This compound's induction of cytotoxicity is mediated through a complex interplay of several signaling pathways:

-

Endoplasmic Reticulum (ER) Stress: The accumulation of polyubiquitinated proteins due to proteasome inhibition leads to ER stress. This activates the Unfolded Protein Response (UPR), which, when prolonged, triggers apoptosis.

-

p53 Signaling Pathway: this compound has been shown to stabilize and activate the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest and apoptosis.

-

Autophagy: this compound has also been observed to induce autophagy, a cellular process of self-digestion. The role of autophagy in this compound-mediated cell death is complex and may be context-dependent, either promoting survival or contributing to cell death.

Preclinical Antitumor Activity

This compound has demonstrated significant antitumor activity in a variety of preclinical models, including multiple myeloma, ovarian cancer, and human papillomavirus (HPV)-positive cancers.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H929 | Multiple Myeloma | 50 |

| MM.1S | Multiple Myeloma | 50 |

| ANBL-6 | Multiple Myeloma | 75 |

| RPMI-8226 | Multiple Myeloma | 100 |

| HeLa | Cervical Cancer (HPV+) | 150 |

| CaSki | Cervical Cancer (HPV+) | 300 |

| SiHa | Cervical Cancer (HPV+) | 750 |

| HOK-16B | Oral Keratinocyte (HPV16-transformed) | 600 |

| ES-2 | Ovarian Cancer | - |

| OVCAR-3 | Ovarian Cancer | 120 |

| SKOV3 | Ovarian Cancer | 73 |

| A2780 | Ovarian Cancer | 139 |

| TOV21G | Ovarian Cancer | 148 |

| ID8-vegf | Ovarian Cancer (murine) | 211 |

Note: IC50 values are approximate and can vary depending on the experimental conditions.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the antitumor efficacy of this compound. Oral or intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth in mice bearing multiple myeloma and ovarian cancer xenografts.

Pharmacokinetics

Pharmacokinetic studies in mice have provided insights into the absorption, distribution, and elimination of this compound.

| Parameter | Route | Dose (mg/kg) | Value |

| Cmax | i.p. | 10 | - |

| Tmax | i.p. | 10 | 2 hr |

| T1/2, α (distribution) | i.p. | 10 | 4.2 hr |

| T1/2, β (terminal) | i.p. | 10 | 25.5 hr |

| Cmax | p.o. | 20 | - |

| T1/2, β (terminal) | p.o. | 20 | 2.6 hr |

| Bioavailability (p.o. vs i.p.) | - | - | 7.2% |

This compound distributes to plasma and major organs, with the exception of the brain.

Experimental Protocols

Biotin Pulldown Assay to Identify this compound Binding Partners

This protocol describes a method to identify cellular proteins that interact with this compound using a biotinylated form of the compound (this compound-biotin).

Materials:

-

Cancer cell line of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound-biotin

-

Streptavidin-coated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels, transfer apparatus, and western blot reagents or access to mass spectrometry services.

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Incubation with this compound-biotin: Incubate the protein lysate with this compound-biotin for a specified time (e.g., 1-4 hours) at 4°C with gentle rotation.

-

Capture with Streptavidin Beads: Add pre-washed streptavidin-coated beads to the lysate and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, western blotting for specific candidate proteins, or by mass spectrometry for unbiased identification of interacting partners.

In Vivo Xenograft Study in Mice

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the mice for any signs of toxicity, including weight loss or changes in behavior.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This compound is a promising preclinical candidate with potent antitumor activity against a range of malignancies. While its precise molecular target remains an area of active investigation, its ability to induce proteotoxic stress and apoptosis through multiple signaling pathways makes it an attractive therapeutic agent. Further studies are warranted to fully elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its efficacy and safety in clinical settings. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapies.

References

RA190: A Novel Covalent Proteasome Inhibitor for Solid Tumor Therapy

An In-depth Technical Guide for Drug Development Professionals

This whitepaper provides a comprehensive technical overview of RA190, a bis-benzylidine piperidone compound investigated for its therapeutic potential against solid tumors. It details the proposed mechanism of action, summarizes preclinical efficacy data, outlines key experimental protocols, and explores the future trajectory for this compound in oncology research.

Introduction: Targeting the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein homeostasis. It mediates the degradation of misfolded, damaged, or short-lived regulatory proteins. Cancer cells, characterized by high rates of protein synthesis and accumulation of abnormal proteins, are particularly dependent on a functional UPS to manage proteotoxic stress. This dependency makes the UPS an attractive target for anticancer therapies. While licensed proteasome inhibitors have shown success, particularly in hematological malignancies, their efficacy in solid tumors has been limited, warranting the development of new agents with distinct mechanisms of action. This compound is an investigational small molecule that inhibits proteasome function through a novel mechanism, offering a potential new therapeutic avenue for solid tumors.

Mechanism of Action of this compound

This compound is proposed to function by inhibiting the 26S proteasome, the central protease of the UPS. Its mechanism is distinct from that of catalytic site inhibitors like bortezomib.

2.1 Primary Target: The Ubiquitin Receptor RPN13/ADRM1

The primary molecular target of this compound has been identified as RPN13 (also known as ADRM1), an intrinsic ubiquitin receptor located in the 19S regulatory particle of the proteasome.[1][2][3] this compound, a Michael acceptor, acts as an electrophilic small molecule that covalently binds to a specific cysteine residue (Cys88) within the Pru domain of RPN13.[1][2][4] This binding event inhibits the ability of the proteasome to recognize and process polyubiquitinated substrate proteins.

However, it is important to note that some studies present conflicting evidence, suggesting that while this compound is a potent cytotoxic agent, RPN13 may not be its sole or physiologically relevant target.[5] Chemical proteomics experiments have revealed that this compound engages with dozens of other cellular proteins, and modulating RPN13 levels did not alter cellular sensitivity to this compound.[5]

2.2 Cellular Consequences

The inhibition of RPN13 function by this compound leads to several downstream cellular events that contribute to its anticancer activity:

-

Accumulation of Polyubiquitinated Proteins: this compound treatment leads to a rapid and dramatic increase in the levels of K48-linked polyubiquitinated proteins, a hallmark of proteasome inhibition.[1][6]

-

Induction of ER Stress: The buildup of unfolded and misfolded proteins triggers unresolved endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[1][6]

-

Inhibition of NF-κB Signaling: In hepatocellular carcinoma (HCC) cells, this compound blocks the proteasomal degradation of IκBα, an inhibitor of NF-κB.[6] This prevents the release and nuclear translocation of NF-κB, a key transcription factor for cell survival and proliferation.[6]

-

Apoptosis: The culmination of these stress pathways leads to programmed cell death, or apoptosis.[2][6]

Preclinical Efficacy Data

This compound has demonstrated significant antitumor activity in both in vitro and in vivo models of various solid tumors.

3.1 In Vitro Cytotoxicity

This compound exhibits potent cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in hepatocellular and ovarian carcinoma cells.

| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.15 | [6] |

| A2780 | Ovarian Cancer | 0.139 | [7] |

| TOV21G | Ovarian Cancer | 0.148 | [7] |

| SKOV3 | Ovarian Cancer | 0.073 | [7] |

| OVCAR3 | Ovarian Cancer | 0.120 | [7] |

| ES2 | Ovarian Cancer | 0.115 | [7] |

| UWB1.289 (BRCA1 null) | Ovarian Cancer | 0.0439 | [7] |

| UWB1.289+BRCA1 | Ovarian Cancer | 0.0448 | [7] |

3.2 In Vivo Tumor Growth Inhibition

This compound has shown profound tumor growth reduction in multiple mouse models of solid cancers, demonstrating its potential for systemic therapy.

| Tumor Model | Cancer Type | Mouse Strain | This compound Treatment | Outcome | Reference |

| Orthotopic HepG2 Xenograft | Hepatocellular Carcinoma | Nude Mice | 20 mg/kg, i.p., daily | Significantly reduced tumor growth | [6] |

| ES2-luciferase Xenograft | Ovarian Cancer | Nude Mice | 10 mg/kg, i.p., daily | Significant reduction in tumor bioluminescence | [1] |

| TC-1 Syngeneic Model | HPV16+ Cancer | C57BL/6 Mice | 40 mg/kg, p.o., every 3rd day | Significantly inhibited tumor growth (p<0.001) | [1] |

| NCI-H929 Xenograft | Multiple Myeloma | NOG Mice | 20 mg/kg, i.p., daily | Potent anti-tumor activity | [1] |

3.3 Combination Therapy

The distinct mechanism of this compound suggests potential for synergistic combinations. In vitro studies have shown that combining this compound with sorafenib, a tyrosine kinase inhibitor used for HCC, results in a synergistic killing effect on HepG2 cells.[6] This provides a strong rationale for exploring this compound in combination regimens to enhance therapeutic efficacy and overcome resistance.[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

4.1 Cell Viability (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

MTT Incubation: Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization & Readout: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO or acidic isopropanol). The absorbance is then measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.[6]

4.2 Western Blot for Polyubiquitinated Proteins

-

Cell Lysis: Cells (e.g., HeLa or CaSki) are treated with this compound or a control (e.g., bortezomib) for a short duration (e.g., 4 hours). Cells are then harvested and lysed in RIPA buffer containing protease and deubiquitinase inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for K48-linked polyubiquitin chains. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

4.3 In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or NOG mice) are used for xenograft models with human cell lines. Syngeneic models (e.g., TC-1 tumors in C57BL/6 mice) are used to evaluate therapies in the context of an intact immune system.[1][6]

-

Tumor Implantation: Cancer cells (e.g., 1x10^6 HepG2 or ES2-luciferase cells) are injected subcutaneously or orthotopically (e.g., into the liver lobe for HCC models) into the mice.[1][6]

-

Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and vehicle control groups. This compound is administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at a specified dose and schedule (e.g., 20 mg/kg daily).[1][6]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²). For luciferase-expressing tumors, bioluminescence is quantified using an in vivo imaging system.[1]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot or histology).[1]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for solid tumors due to its novel mechanism of targeting the proteasome ubiquitin receptor RPN13. Preclinical data have consistently demonstrated its ability to induce cancer cell death and inhibit tumor growth in vivo. Its efficacy in models of hepatocellular carcinoma and ovarian cancer is particularly noteworthy.

Key areas for future research include:

-

Target Validation: Further studies are required to definitively resolve the controversy surrounding RPN13 as the primary target and to characterize the full spectrum of this compound's off-target effects.

-

Clinical Development: Advancing this compound into early-phase clinical trials is the critical next step to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

-

Combination Strategies: Expanding on the synergistic findings with sorafenib, further preclinical and clinical investigations should explore rational combinations of this compound with other targeted therapies, chemotherapies, and immunotherapies.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be essential for patient selection and maximizing its therapeutic benefit in the clinical setting.

References

- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IC50 measurements for candidate iRPN13s in ovarian cancer cell lines (nM). [plos.figshare.com]

The Proteasome Inhibitor RA190: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of RA190, a novel bis-benzylidine piperidone compound with demonstrated anti-cancer properties. This document details its mechanism of action, summarizes key quantitative data, provides methodologies for essential experiments, and visualizes complex biological pathways and workflows.

Core Concepts: Mechanism of Action of this compound

This compound is a novel proteasome inhibitor that has shown significant potential in preclinical cancer research. Initially, it was proposed that this compound covalently binds to Cys88 of RPN13 (also known as ADRM1), a ubiquitin receptor subunit of the 19S regulatory particle of the proteasome. This action is thought to inhibit the proteasome's function, leading to a rapid accumulation of polyubiquitinated proteins within the cell. This accumulation triggers unresolved endoplasmic reticulum (ER) stress and ultimately induces apoptosis (programmed cell death).

However, it is important to note that the precise molecular target of this compound is a subject of ongoing research. Some studies suggest that RPN13 may not be the sole or even the primary physiologically relevant target, and that the anti-cancer effects of this compound may be due to its interaction with a multitude of other cellular proteins.

A significant downstream effect of this compound's activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By blocking the proteasomal degradation of IκBα, the inhibitor of NF-κB, this compound prevents the nuclear translocation of NF-κB. This is a critical anti-cancer mechanism, as NF-κB is a key transcription factor that promotes inflammation, cell survival, and proliferation in many types of cancer, including hepatocellular carcinoma.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines

| Cell Line | BRCA1 Status | This compound IC50 (nM) |

| T22 | wt | 16325 |

| BR5-FvB1 | null | 250 |

| BR5-Luc | null | 38 |

| C2KmFvB1 | wt | 436 |

| A2780 | N/A | 139 |

| TOV21G | N/A | 148 |

| ID8-vegf | N/A | 211 |

| SKOV3 | N/A | 73 |

| SKOV3-TR | N/A | 109 |

| OVCAR3 | N/A | 120 |

| UWB1.289+BRCA1 | wt | 44.8 |

| UWB1.289 | null | 43.9 |

| PEA1 | N/A | 386 |

| PEA2 | N/A | 396 |

| PEO1 | N/A | 232 |

| PEO4 | N/A | 168 |

| PEO14 | N/A | 375 |

| ES2 | N/A | 115 |

Table 2: In Vitro Efficacy of this compound in Hepatocellular Carcinoma (HCC) Cell Line

| Cell Line | Assay Type | This compound IC50 (µM) |

| HepG2 | MTT Assay | 0.15[1] |

| HepG2 | Clonogenicity Assay | 0.1[1] |

Table 3: In Vivo Efficacy of this compound in an Orthotopic HCC Xenograft Model

| Animal Model | Cancer Cell Line | Treatment | Outcome |

| Nude Mice | HepG2-Luc | This compound (20 mg/kg, i.p. daily) | Significantly reduced tumor growth as measured by bioluminescence (P < 0.02 on day 42)[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of the this compound compound.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 2,500 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

-

Cell Treatment: Plate cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

-

Cell Lysate Preparation: Treat cells with this compound. Lyse the cells in a non-denaturing lysis buffer and quantify the protein concentration.

-

Reaction Setup: In a 96-well plate, add cell lysate to each well. For each sample, prepare a parallel well containing a specific proteasome inhibitor (e.g., MG132) to measure non-proteasomal activity.

-

Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) over time at 37°C using a fluorescence plate reader.

-

Data Analysis: Calculate the proteasome activity by subtracting the fluorescence signal of the inhibitor-treated sample from the untreated sample.

In Vivo Orthotopic HCC Xenograft Model

This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.

-

Cell Preparation: Culture HepG2 cells engineered to express luciferase (HepG2-Luc).

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Surgically implant 5 x 10^5 HepG2-Luc cells into the left lobe of the liver of each mouse.

-

Treatment Initiation: After tumors are established (e.g., day 7), randomize mice into treatment and control groups.

-

Compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle (e.g., DMSO) daily via intraperitoneal (i.p.) injection.

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively by bioluminescence imaging at regular intervals (e.g., weekly). This involves injecting the mice with luciferin and imaging them using an in vivo imaging system.

-